2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)nicotinamide
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Overview
Description
2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)nicotinamide is a heterocyclic compound that contains both a thiazole ring and a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)nicotinamide typically involves the reaction of 2-hydroxy nicotinic acid with 4-methyl-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Meloxicam: 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide.
Isoxicam: Another thiazole-based compound with similar analgesic properties.
Uniqueness
2-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)nicotinamide is unique due to its specific combination of a thiazole ring and a nicotinamide moiety, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-5-16-10(12-6)13-9(15)7-3-2-4-11-8(7)14/h2-5H,1H3,(H,11,14)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLKVNOKZZMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199137 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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